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molecular formula C8H4ClNO2S B8302190 7-Chloro-5-nitro-benzo[b]thiophene

7-Chloro-5-nitro-benzo[b]thiophene

Cat. No. B8302190
M. Wt: 213.64 g/mol
InChI Key: YPXPEZNVFAYUAX-UHFFFAOYSA-N
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Patent
US08507509B2

Procedure details

To the suspension of acid (12.9 g, 0.05 mol) from step 2 in quinoline (200 ml) was added copper powder (5.2 g, 0.08 mol) and the mixture was heated at 200° C. for 2 h. The reaction mixture was cooled and extracted in ether. The ethereal layer was washed with 50% HCl, brine and dried over sodium sulphate and concentrated to yield 7-chloro-5-nitro-benzo[b]thiophene, 6.2 g which was used as such in Step 4, MS m/z 213 (M+).
Name
acid
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
5.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]2[S:8][C:9](C(O)=O)=[CH:10][C:6]=2[CH:5]=[C:4]([N+:14]([O-:16])=[O:15])[CH:3]=1>N1C2C(=CC=CC=2)C=CC=1.[Cu]>[Cl:1][C:2]1[C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]=[C:4]([N+:14]([O-:16])=[O:15])[CH:3]=1

Inputs

Step One
Name
acid
Quantity
12.9 g
Type
reactant
Smiles
ClC1=CC(=CC2=C1SC(=C2)C(=O)O)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
N1=CC=CC2=CC=CC=C12
Step Two
Name
copper
Quantity
5.2 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted in ether
WASH
Type
WASH
Details
The ethereal layer was washed with 50% HCl, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=CC2=C1SC=C2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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